molecular formula C11H18N2O2 B1289481 Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 1092352-11-8

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1289481
CAS No.: 1092352-11-8
M. Wt: 210.27 g/mol
InChI Key: GSNDDHMLFYORQI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (CAS 142253-50-7) is a valuable chiral pyrrolidine derivative utilized by medicinal chemists as a versatile synthetic intermediate. Its molecular formula is C 11 H 18 N 2 O 2 and it has a molecular weight of 210.27 g/mol . The compound features a pyrrolidine ring, a protected tert -butoxycarbonyl (Boc) amine, and a reactive cyanomethyl side chain, making it a crucial scaffold for constructing more complex, biologically active molecules . This compound is of significant research value in designing potent and selective enzyme inhibitors. Related pyrrolidine-based structures, such as tert -butyl (2S)-2-cyanopyrrolidine-1-carboxylate, are explicitly used in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which represent a class of attractive pharmacokinetic profiles as antidiabetics . The cyanomethyl group provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize drug candidates. The compound has a density of 1.1±0.1 g/cm³ and a boiling point of approximately 327.4±15.0 °C at 760 mmHg . It is classified as moisture and light sensitive and must be stored according to recommended conditions, typically at room temperature in tightly closed containers . Researchers should handle this material with care, as it may cause skin irritation, serious eye irritation, and specific target organ toxicity upon single exposure . Please be advised: This product is designated "For Research Use Only" (RUO). It is strictly intended for laboratory research and industrial applications, such as chemical synthesis and pharmaceutical development. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNDDHMLFYORQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192498
Record name 1,1-Dimethylethyl 2-(cyanomethyl)-1-pyrrolidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-11-8
Record name 1,1-Dimethylethyl 2-(cyanomethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(cyanomethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Case Study 1: Diabetes Management

A study demonstrated significant inhibition of α-glucosidase by this compound, suggesting its potential use in developing antidiabetic medications.

Case Study 2: Anticancer Properties

Research indicated that modifications to the cyanomethyl group enhance cytotoxicity against various cancer cell lines, showcasing its potential as a therapeutic agent.

This compound is an important compound in organic synthesis with diverse applications in medicinal chemistry. The primary preparation method involving tert-butyl chloroformate remains popular due to its high yields and efficiency. Ongoing research continues to explore its biological activities and potential applications, reinforcing its significance in pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: The primary amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: As a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would depend on the specific drug or therapeutic agent being developed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Skeleton Modifications

Compound Name Ring Type Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate Pyrrolidine Cyanomethyl, Boc C₁₁H₁₈N₂O₂ 210.27 Organocatalyst intermediate
Tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate Piperidine Cyanomethyl, Boc C₁₁H₁₈N₂O₂ 210.27 Similar reactivity, altered conformation due to 6-membered ring
Tert-butyl (R)-3-(cyanomethyl)piperazine-1-carboxylate Piperazine Cyanomethyl, Boc C₁₁H₁₉N₃O₂ 225.29 Enhanced polarity due to additional nitrogen; potential for chelation
  • Key Differences: Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring induces greater ring strain, enhancing reactivity in cycloadditions compared to the more stable 6-membered piperidine .

Functional Group Variations

Compound Name Substituent(s) Key Functional Groups Reactivity/Applications
This compound Cyanomethyl, Boc Nitrile, carbamate Nucleophilic additions, organocatalyst synthesis
Tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl, Boc Aromatic, long alkyl chain Anticancer agents; increased lipophilicity enhances membrane permeability
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo, dimethoxymethyl, Boc Halogen, ether Halogen-mediated cross-coupling; pyridine-based drug intermediates
  • Key Differences: Cyanomethyl vs. Alkyl/Aryl Groups: The nitrile group enables distinct reactivity (e.g., Strecker synthesis), while bulky aryl/alkyl groups (e.g., 4-octylphenethyl) improve pharmacokinetic properties . Halogenated Derivatives: Bromo-substituted analogs participate in Suzuki-Miyaura couplings, broadening utility in medicinal chemistry .

Stereochemical Variants

Compound Name Stereochemistry CAS Number Key Properties/Applications
(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (S)-enantiomer 142253-50-7 Chiral organocatalysts; enantioselective synthesis
(R)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate (R)-enantiomer 2306248-13-3 Mirror-image reactivity; potential for opposing biological activity
  • Key Differences: Enantiomers exhibit divergent interactions in asymmetric catalysis or biological systems. For example, the (S)-enantiomer may favor specific transition states in organocatalytic reactions .

Protecting Group Alternatives

Compound Name Protecting Group Stability/Deprotection Conditions
This compound Boc Acid-labile (TFA, HCl)
3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidine derivatives TBS Fluoride-sensitive (TBAF)
  • Key Differences :
    • Boc : Removed under mild acidic conditions (e.g., TFA), ideal for stepwise synthesis .
    • TBS : Requires harsh conditions (e.g., TBAF), offering orthogonal protection in complex syntheses .

Biological Activity

Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a significant compound in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This compound features a pyrrolidine ring with a tert-butyl group and a cyanomethyl substituent, which contributes to its reactivity and utility in various chemical transformations.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : Approximately 210.28 g/mol
  • CAS Number : 142253-50-7

The presence of the cyanomethyl group allows for unique interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds and other interactions at the active sites. This is particularly relevant in the context of antibacterial activity, where it can target bacterial topoisomerases, crucial for DNA replication in bacteria .
  • Binding Affinity : The structural features of the compound enhance its binding affinity to biological targets, potentially modulating their activity .

Pharmacological Applications

Research indicates that this compound exhibits diverse bioactivity, making it relevant for drug development in several areas:

  • Antibacterial Activity : Studies have shown that similar compounds can effectively inhibit Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus with low IC₅₀ values, indicating potent antibacterial properties .
  • Antiviral and Anticancer Potential : Its structural properties suggest potential applications as an antiviral and anticancer agent. Compounds with similar configurations have been explored for their efficacy against various cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC₅₀ (nM)MIC (μg/mL)Reference
AntibacterialS. aureus<322
AntibacterialE. faecalis<1008
AntiviralVarious viral strainsTBDTBD
AnticancerCancer cell linesTBDTBD

Case Study: Antibacterial Efficacy

In a study examining the effectiveness of various pyrrolidine derivatives, this compound demonstrated significant inhibition against E. coli topoisomerases, with IC₅₀ values indicating strong dual activity against both DNA gyrase and Topo IV . The compound's interactions at the enzyme binding sites were characterized by hydrogen bonding and hydrophobic interactions, enhancing its antibacterial profile.

Q & A

Q. What are the common synthesis methods for tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. A standard method reacts tert-butyl pyrrolidine-1-carboxylate with cyanoacetic acid derivatives under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF at 0–25°C . Optimization strategies include:

  • Solvent selection : THF improves yield for temperature-sensitive reactions, while DMF accelerates kinetics .
  • Base strength : Strong bases (NaH) favor faster reactions but may increase side products; milder bases (K₂CO₃) enhance selectivity .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of the cyanomethyl group .

Q. Reaction Optimization Table

ParameterConditionsYield ImpactReference
SolventDMF vs. THFDMF: +15% yield
BaseNaH vs. K₂CO₃K₂CO₃: fewer byproducts
Temperature0°C vs. 25°C0°C: +10% purity

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine backbone and cyanomethyl substitution (δ 2.5–3.5 ppm for CH₂CN) .
  • IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) validate the cyanomethyl group .
  • HRMS : Precise molecular ion matching (e.g., [M+H]⁺ calculated for C₁₁H₁₈N₂O₂) ensures structural fidelity .
  • Chromatography : HPLC or GC-MS identifies impurities (e.g., tert-butyl degradation products) .

Q. How can common impurities be identified and removed during synthesis?

  • Byproducts : Hydrolysis of the tert-butyl group under acidic conditions generates pyrrolidine-1-carboxylic acid, detectable via TLC (Rf shift) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) to separate cyanomethyl derivatives from unreacted starting materials .
  • Crystallization : Recrystallization in diethyl ether removes hydrophobic impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Temperature : Stable at –20°C for >6 months; room temperature leads to gradual tert-butyl ester hydrolysis (~5% degradation/month) .
  • Light sensitivity : UV exposure causes cyanomethyl decomposition; store in amber vials .
  • Moisture : Hygroscopic—use desiccants (silica gel) to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Contradictions in enzyme inhibition or receptor binding studies may arise from:

  • Stereochemical variability : Ensure enantiopurity via chiral HPLC, as racemic mixtures can skew activity .
  • Assay conditions : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results .
  • Metabolite interference : LC-MS/MS quantifies degradation products in biological matrices .

Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling reactions?

The cyanomethyl group acts as a directing group in Pd-catalyzed couplings:

  • Buchwald–Hartwig amination : The cyano nitrogen coordinates Pd, enabling C–N bond formation at the pyrrolidine β-position .
  • Suzuki coupling : Requires prior conversion of the cyanomethyl to a boronic ester via Miyaura borylation .

Q. Mechanistic Pathways Table

Reaction TypeKey StepCatalytic SystemReference
Buchwald–HartwigPd(0) oxidative additionPd(OAc)₂/Xantphos
Miyaura BorylationRh-catalyzed B₂pin₂ insertion[RhCl(cod)]₂

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-tert-butyl sulfinamide to induce asymmetry during pyrrolidine ring formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .
  • Asymmetric catalysis : Ru-phosphine complexes (e.g., BINAP) enable hydrogenation of prochiral intermediates .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : AutoDock Vina models binding to enzymes (e.g., cytochrome P450) using the cyanomethyl group as a pharmacophore .
  • MD simulations : GROMACS assesses stability of ligand–protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronic effects (Hammett σ) with inhibitory potency .

Q. Key Data Contradictions and Resolutions

IssueResolution StrategyReference
Variability in enzymatic IC₅₀Standardize assay pH (7.4 vs. 6.8)
Discrepant NMR shiftsUse deuterated DMSO to avoid solvent peaks

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

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